molecular formula C6H13NO2 B137129 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane CAS No. 142753-10-4

2-(N-Methyl-2-aminoethyl)-1,3-dioxolane

Cat. No. B137129
M. Wt: 131.17 g/mol
InChI Key: ZUUQKDDUUOFCNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dioxolane derivatives is often achieved through reactions involving precursors with the necessary functional groups to form the dioxolane ring. For example, the synthesis of N,N-bis(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]amino}ethyl)N',N'-dihydroxyethanediimidamide (H2L) and its complexes is described, indicating the use of dioxime ligands to form mononuclear complexes with various metal ions . Another related compound, N,N-Bis(2-{[(2-methyl-2-phenyl-1,3-dioxolan-4-yl)methyl]amino}ethyl)N',N'-dihydroxyethanediimidamide (LH2), is synthesized and its complexes with metal ions are obtained, suggesting a similar approach to the synthesis of dioxolane derivatives .

Molecular Structure Analysis

The molecular structure of dioxolane derivatives is characterized by the presence of the 1,3-dioxolane ring. The papers describe the coordination of metal ions to the ligands through nitrogen atoms, which is a common feature in the chemistry of vic-dioximes . The structure of these compounds is further elucidated using various spectroscopic techniques, including IR, NMR, and UV-Visible spectroscopy, which are essential tools for determining the molecular structure of such compounds.

Chemical Reactions Analysis

The chemical reactivity of dioxolane derivatives can be inferred from the reactions they undergo to form complexes with metal ions. The formation of mononuclear complexes with Co2+, Ni2+, Cu2+, Zn2+, and Cd2+ ions indicates that these dioxolane derivatives can act as ligands, coordinating through their nitrogen atoms . The ability to form stable complexes with metal ions is a significant aspect of the chemical reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxolane derivatives are closely related to their molecular structure and the substituents attached to the dioxolane ring. The papers provide information on the properties of the synthesized compounds and their complexes through elemental analyses, magnetic susceptibility measurements, conductivity, and thermogravimetric analysis . These properties are crucial for understanding the behavior of these compounds in different environments and for their potential applications.

Scientific Research Applications

  • Scientific Field : Nanotechnology and Polymer Physics .
  • Summary of the Application : The compound “2-(N-Methyl-2-aminoethyl)-1,3-dioxolane” is used in the synthesis of cationic copolymers, which have been found to stabilize silver nanoparticles in water .
  • Methods of Application : Sodium borohydride (NaBH4) is used as a reducing agent for the preparation of silver nanoparticles. The formation of nanoparticles under different conditions was investigated by varying ratios between components (silver salt, reducing agent, and polymer) and molar masses of copolymers .
  • Results or Outcomes : The researchers were successful in obtaining nanoparticles with a relatively narrow size distribution that were stable for more than six months .

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-3-2-6-8-4-5-9-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUQKDDUUOFCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621008
Record name 2-(1,3-Dioxolan-2-yl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Methyl-2-aminoethyl)-1,3-dioxolane

CAS RN

142753-10-4
Record name 2-(1,3-Dioxolan-2-yl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane
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